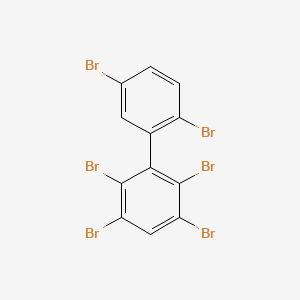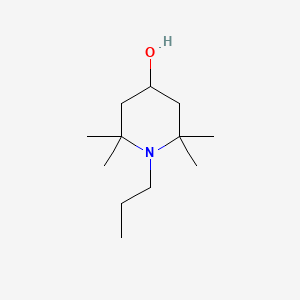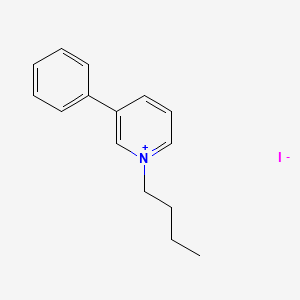
1-Butyl-3-phenylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-phenylpyridin-1-ium iodide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The structure of this compound consists of a pyridine ring substituted with a butyl group and a phenyl group, with an iodide ion as the counterion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-phenylpyridin-1-ium iodide typically involves the quaternization of 3-phenylpyridine with butyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired pyridinium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-3-phenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or acetate under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the phenyl group.
Reduction: Reduction reactions can occur, especially in the presence of strong reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium acetate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of corresponding pyridinium salts with different anions.
Oxidation: Formation of oxidized derivatives, including benzylic alcohols or ketones.
Reduction: Formation of reduced derivatives, including alkylated pyridines.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-phenylpyridin-1-ium iodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Butyl-3-phenylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can disrupt cellular processes by binding to specific proteins, leading to changes in their activity. The iodide ion can also participate in redox reactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylpyridin-1-ium iodide
- 1-Butyl-3-ethylpyridin-1-ium iodide
- 1-Butyl-3-propylpyridin-1-ium iodide
Uniqueness
1-Butyl-3-phenylpyridin-1-ium iodide is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
116286-78-3 |
|---|---|
Molekularformel |
C15H18IN |
Molekulargewicht |
339.21 g/mol |
IUPAC-Name |
1-butyl-3-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18N.HI/c1-2-3-11-16-12-7-10-15(13-16)14-8-5-4-6-9-14;/h4-10,12-13H,2-3,11H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZEMRPNCDFMBDRB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+]1=CC=CC(=C1)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



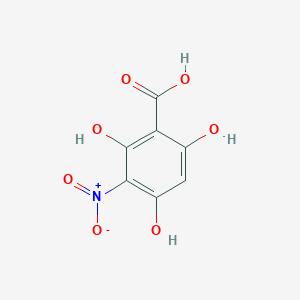
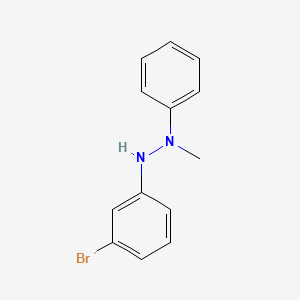
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/structure/B14289243.png)
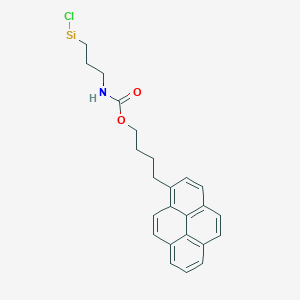
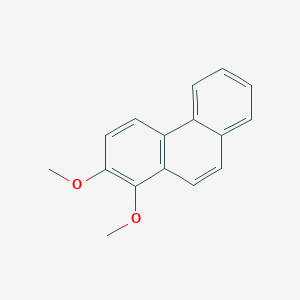
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
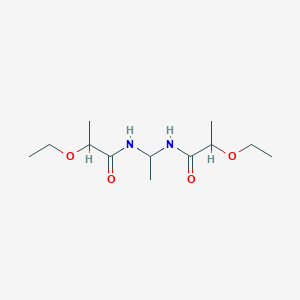
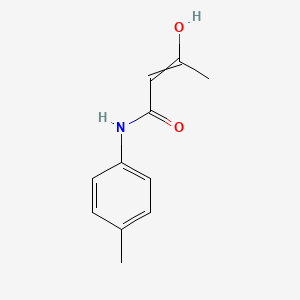

![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)
